molecular formula C9H8F3NO2 B8695991 4-(2,2,2-Trifluoroethoxy)benzamide

4-(2,2,2-Trifluoroethoxy)benzamide

Cat. No. B8695991
M. Wt: 219.16 g/mol
InChI Key: GMIWHLMAWWOPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,2-Trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,2,2-Trifluoroethoxy)benzamide

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H2,13,14)

InChI Key

GMIWHLMAWWOPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 4-(2,2,2-trifluoroethoxy)-benzoate (3 g., 0.013 mole) in methanol (25 ml.) is cooled using a dry-ice acetone bath, and the solution is saturated with anhydrous ammonia, then heated in a pressure reactor at 110° for 10 hours. The methanolic solution is filtered and the filtrate is evaporated. The residue is chromatographed on neutral alumina and the early fractions which elute rapidly with ethyl acetate are discarded, methyl ethyl ketone fractions are discarded and methanol fractions finally give a tan solid when evaporated. When recrystallized from ethanol the white solid is found to be 4-(2,2,2-trifluoroethoxy)benzamide, m.p. 177°-178° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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